An In-depth Technical Guide to the Chemical Structure and Stereochemistry of alpha-D-Sorbofuranose
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of alpha-D-Sorbofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of alpha-D-sorbofuranose. The document details its molecular identity, conformational analysis, and the experimental protocols used for its structural elucidation, targeting professionals in research, science, and drug development.
Molecular Structure and Identification
alpha-D-Sorbofuranose is a monosaccharide, a ketohexose to be precise, and is a structural isomer of fructose.[1] The "alpha" designation refers to the stereochemistry at the anomeric carbon (C2), while "D" indicates the configuration at the chiral center furthest from the ketone group (C5). The "furanose" part of its name signifies that it exists as a five-membered ring structure, analogous to furan.[1]
Below is a summary of key identifiers for alpha-D-sorbofuranose:
| Identifier | Value |
| IUPAC Name | (2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[2] |
| Molecular Formula | C₆H₁₂O₆[2][3] |
| Molecular Weight | 180.16 g/mol [2][4] |
| CAS Number | 41847-04-3[2] |
| ChEBI ID | CHEBI:48672[2] |
| PubChem CID | 12306014[2] |
| SMILES | C([C@@H]1--INVALID-LINK--(CO)O)O">C@@HO)O[2][3] |
| InChI | InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1[2][3] |
| InChIKey | RFSUNEUAIZKAJO-MOJAZDJTSA-N[2][3] |
Stereochemistry and Conformational Analysis
The stereochemistry of alpha-D-sorbofuranose is crucial for its biological activity and interaction with enzymes. Being a D-sugar, the hydroxyl group on C5 is oriented to the right in the Fischer projection of its open-chain form. The "alpha" anomer is defined by the orientation of the hydroxyl group on the anomeric carbon (C2).
The five-membered furanose ring is not planar and exists in puckered conformations to minimize steric strain.[5] These conformations are typically described as either envelope (E) or twist (T) forms. In an envelope conformation, four of the ring atoms are nearly coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.[5] The specific puckering of the ring can be characterized by pseudorotational analysis, using the phase angle of pseudorotation (P) and the puckering amplitude (τm).
Quantitative Geometrical Parameters
Obtaining single crystals of alpha-D-sorbofuranose for X-ray diffraction is challenging due to its tendency to exist as a minor isomer in solution, with the pyranose form being more stable and crystallizing preferentially.[5] However, theoretical calculations on its C3-epimer, alpha-D-fructofuranose, provide a close approximation of its geometrical parameters.[5]
The following table summarizes the calculated bond lengths and angles for alpha-D-fructofuranose, which are expected to be very similar for alpha-D-sorbofuranose.
Table 1: Calculated Geometrical Parameters for alpha-D-fructofuranose (as a model for alpha-D-sorbofuranose) Data sourced from theoretical and computational studies on alpha-D-fructofuranose, the C3-epimer of alpha-D-sorbofuranose.[5]
| Parameter | Bond | Value |
| Bond Lengths | C2-O2 | 1.41 Å |
| C2-C3 | 1.53 Å | |
| C3-C4 | 1.53 Å | |
| C4-C5 | 1.53 Å | |
| C5-O | 1.43 Å | |
| O-C2 | 1.44 Å | |
| Bond Angles | O-C2-C3 | 103.5° |
| C2-C3-C4 | 102.8° | |
| C3-C4-C5 | 103.2° | |
| C4-C5-O | 108.1° | |
| C5-O-C2 | 109.3° | |
| Dihedral Angles | O-C2-C3-C4 | -37.5° |
| C2-C3-C4-C5 | 24.1° | |
| C3-C4-C5-O | 0.2° | |
| C4-C5-O-C2 | -24.4° | |
| C5-O-C2-C3 | 37.6° |
Experimental Protocols for Structural Elucidation
The determination of the precise three-dimensional structure of carbohydrates like alpha-D-sorbofuranose relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of carbohydrates in solution.[6]
Protocol for 1D and 2D NMR Analysis of alpha-D-Sorbofuranose:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified alpha-D-sorbofuranose sample in 0.5 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O).
-
Ensure the sample is completely dissolved. Lyophilize the sample from D₂O two to three times to exchange all labile protons with deuterium.
-
Transfer the final solution to a 5 mm NMR tube.
-
-
1D ¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum to get an overview of the proton signals.
-
The anomeric proton region (δ 4.5-5.5 ppm) is of particular interest, although alpha-D-sorbofuranose lacks a proton directly on the anomeric carbon. The chemical shifts of H-3 and the protons on the hydroxymethyl group at C-2 are influenced by the anomeric hydroxyl group's orientation.
-
-
1D ¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom in the molecule. The chemical shift of the anomeric carbon (C2) is particularly informative.
-
-
2D Correlation Spectroscopy (COSY):
-
Perform a COSY experiment to establish proton-proton coupling networks within the sugar ring, identifying which protons are adjacent to each other.
-
-
2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:
-
Run an HSQC experiment to correlate each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon resonances based on the proton assignments.
-
-
2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:
-
Acquire an HMBC spectrum to observe long-range correlations (2-3 bonds) between protons and carbons. This is crucial for confirming the overall carbon framework and the connectivity across the ring oxygen.
-
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY):
-
Perform a NOESY experiment to identify protons that are close in space. This provides information about the stereochemistry and the conformation of the furanose ring, including the relative orientation of the substituents.
-
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.
Protocol for X-ray Crystallography of alpha-D-Sorbofuranose:
-
Crystallization:
-
This is often the most challenging step for furanoses.[5]
-
Prepare a supersaturated solution of highly purified alpha-D-sorbofuranose in a suitable solvent or solvent mixture (e.g., water-ethanol, water-acetone).
-
Employ vapor diffusion (hanging drop or sitting drop) or slow evaporation methods to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector (e.g., CCD or CMOS detector).
-
Rotate the crystal to collect a complete dataset of diffraction intensities.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration, scaling, and merging) to obtain a set of unique reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic model (atomic coordinates, thermal parameters) against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.
-
Validate the final structure using various crystallographic criteria.
-
Visualizations
Chemical Structure of alpha-D-Sorbofuranose
Caption: Haworth projection of alpha-D-sorbofuranose.
Stereochemical Relationships of D-Sorbose
Caption: Equilibrium between the open-chain and cyclic forms of D-sorbose.
References
- 1. ias.ac.in [ias.ac.in]
- 2. books.rsc.org [books.rsc.org]
- 3. The dimensions and shapes of the furanose rings in nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha-D-Sorbofuranose | C6H12O6 | CID 12306014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alpha-D-sorbofuranose | 41847-03-4 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
